7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Kinase inhibition Structure-activity relationship EGFR/BTK selectivity

7-(Butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 2108819-88-9) is a 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-dione derivative with a molecular formula of C18H21N5O2 and molecular weight of 339.392 g/mol. This compound belongs to the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione class, a fused bicyclic scaffold that has demonstrated potent inhibitory activity against clinically relevant kinases, including epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK), as reported in multiple medicinal chemistry studies.

Molecular Formula C18H21N5O2
Molecular Weight 339.4
CAS No. 2108819-88-9
Cat. No. B3034715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
CAS2108819-88-9
Molecular FormulaC18H21N5O2
Molecular Weight339.4
Structural Identifiers
SMILESCCCCNC1=NC=C2C(=N1)NC(=O)N(C2=O)C3=CC=C(C=C3)CC
InChIInChI=1S/C18H21N5O2/c1-3-5-10-19-17-20-11-14-15(21-17)22-18(25)23(16(14)24)13-8-6-12(4-2)7-9-13/h6-9,11H,3-5,10H2,1-2H3,(H2,19,20,21,22,25)
InChIKeyQUIIDHXVXUQSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 2108819-88-9): A Pyrimido[4,5-d]pyrimidine-2,4-dione Kinase Inhibitor Scaffold


7-(Butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 2108819-88-9) is a 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-dione derivative with a molecular formula of C18H21N5O2 and molecular weight of 339.392 g/mol [1]. This compound belongs to the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione class, a fused bicyclic scaffold that has demonstrated potent inhibitory activity against clinically relevant kinases, including epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK), as reported in multiple medicinal chemistry studies [2][3].

Why Generic Pyrimido[4,5-d]pyrimidine-2,4-dione Analogs Cannot Substitute for 7-(Butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione


The pyrimido[4,5-d]pyrimidine-2,4-dione scaffold is exquisitely sensitive to substitution patterns at N1, N3, C5, and C7 positions, with even minor modifications producing dramatic shifts in kinase selectivity and potency [1]. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that the N3-aryl group and the C7-amino substituent jointly determine kinase targeting: for example, an N3-(4-ethylphenyl) group paired with a C7-fluoroanilino substituent yields EGFR inhibitory profiles distinct from those bearing C7-imidazole or C7-butylamino groups [1][2]. Consequently, generic substitution within this class cannot be assumed to preserve target engagement, selectivity window, or cellular potency — each derivative must be considered a distinct chemical entity with its own pharmacological signature.

Quantitative Differentiation Evidence for 7-(Butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Relative to Structural Analogs


C7-Butylamino vs. C7-Imidazole Substitution: Predicted Impact on Kinase Selectivity Profile Based on Class-Level SAR

Within the pyrimido[4,5-d]pyrimidine-2,4-dione series, the C7 substituent is a critical determinant of kinase selectivity. The target compound bears a flexible n-butylamino group at C7, whereas a close structural analog, 3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, carries a rigid, aromatic imidazole at the same position . Published SAR from the EGFR inhibitor series (compounds 20a–20g) demonstrates that alterations at the C7 position shift IC50 values against EGFR L858R/T790M from >10 nM to subnanomolar levels depending on the nature and length of the C7-amino substituent [1]. Although direct assay data for the target compound are not yet published, the n-butylamino group provides a distinct hydrogen-bond donor profile and conformational flexibility compared to the imidazole analog, which is predicted to alter kinase binding poses and selectivity based on class-level inference from the pyrimido[4,5-d]pyrimidine-2,4-dione SAR framework [1].

Kinase inhibition Structure-activity relationship EGFR/BTK selectivity

Class-Level EGFR L858R/T790M Inhibitory Potency: Benchmarking Against the Pyrimido[4,5-d]pyrimidine-2,4-dione Clinical Lead Compound 20g

The pyrimido[4,5-d]pyrimidine-2,4-dione scaffold has produced the highly optimized lead compound 20g, which exhibits an IC50 of 0.3 nM against EGFR L858R/T790M and 79 nM against wild-type EGFR, yielding a 263-fold mutant selectivity window in enzymatic assays [1]. At the cellular level, compound 20g inhibits the H1975 NSCLC cell line (harboring EGFR L858R/T790M) and suppresses tumor growth in an H1975 xenograft mouse model [1][2]. While compound 20g is not structurally identical to the target compound, the shared pyrimido[4,5-d]pyrimidine-2,4-dione core and N3-aryl substitution pattern establish this potency and selectivity range as a class-level benchmark. The target compound, bearing a distinct C7-butylamino substituent, represents a structural variant within this pharmacophore that has not yet been evaluated in published EGFR assays.

EGFR T790M Non-small cell lung cancer Kinase inhibitor potency

Class-Level BTK Inhibitory Potency: Benchmarking Against Ibrutinib in the Pyrimido[4,5-d]pyrimidine-2,4-dione Series

The pyrimido[4,5-d]pyrimidine-2,4-dione scaffold has also yielded potent BTK inhibitors. In a 2019 study, compounds 17 and 18 from this series demonstrated BTK IC50 values of 1.2 nM and 0.8 nM, respectively, in enzymatic assays — comparable to the FDA-approved BTK inhibitor ibrutinib (IC50 = 0.6 nM) [1]. Compound 17 additionally exhibited improved selectivity over EGFR compared to ibrutinib, a clinically relevant differentiation point given that EGFR inhibition contributes to ibrutinib-associated adverse effects [1]. At the cellular level, compounds 17 and 18 significantly inhibited proliferation of Ramos and TMD8 B-cell lymphoma lines and arrested 75.4% and 75.2% of TMD8 cells in G1 phase at 1 µM, respectively [1]. The target compound shares the same core scaffold but differs in N3 and C7 substitution, and its BTK activity has not been independently reported.

Bruton's tyrosine kinase BTK inhibitor B-cell malignancies

Structural Differentiation: N3-(4-Ethylphenyl) Substituent as a Distinct Hydrophobic Anchor Compared to N3-Phenyl or N3-(4-Methylphenyl) Analogs

The N3 substituent in pyrimido[4,5-d]pyrimidine-2,4-diones occupies a hydrophobic pocket in the kinase active site. The target compound features an N3-(4-ethylphenyl) group, which provides greater hydrophobic surface area and a distinct steric profile compared to the simpler N3-phenyl or N3-(4-methylphenyl) variants commonly employed in the literature [1]. In the EGFR inhibitor series, systematic variation of the N3-aryl group was shown to modulate both potency and WT/mutant selectivity, with 4-ethylphenyl being specifically claimed in patent literature for pyrimido[4,5-d]pyrimidine-based antiproliferative agents [1][2]. The extended ethyl chain relative to methyl is expected to engage deeper hydrophobic subpockets, potentially altering residence time and selectivity, although direct comparative data for the target compound versus N3-methylphenyl analogs are not publicly available.

Hydrophobic pocket occupancy Kinase inhibitor design Selectivity engineering

Recommended Research Application Scenarios for 7-(Butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione


Kinase Selectivity Profiling Panels for Pyrimido[4,5-d]pyrimidine-2,4-dione SAR Exploration

The target compound is ideally suited for inclusion in kinase selectivity profiling panels aimed at mapping the SAR landscape of pyrimido[4,5-d]pyrimidine-2,4-diones. Its distinct combination of an N3-(4-ethylphenyl) and C7-(n-butylamino) substitution pattern fills an unexplored region of chemical space relative to published analogs. Screening this compound against a panel of recombinant kinases (EGFR WT, EGFR L858R/T790M, BTK, and other TEC-family kinases) would generate the first quantitative selectivity data for this substitution pattern, directly extending the SAR established by compound 20g (EGFR IC50 = 0.3 nM, 263-fold selectivity) [1] and compounds 17/18 (BTK IC50 = 0.8–1.2 nM) [2].

Cellular Anti-Proliferative Screening in EGFR-Mutant and BTK-Dependent Cancer Cell Lines

Given the class-level evidence for both EGFR and BTK inhibition, the target compound should be prioritized for cellular screening in H1975 (EGFR L858R/T790M NSCLC) [1], A431 (EGFR WT), and TMD8/Ramos (BTK-dependent B-cell lymphoma) cell lines [2]. The benchmark compound 20g demonstrated significant anti-proliferative activity in H1975 cells and tumor growth inhibition in xenograft models [1], while BTK inhibitors 17 and 18 achieved G1 cell cycle arrest in TMD8 cells at 1 µM [2]. Comparative testing of the target compound against these benchmarks would delineate its cellular potency and kinase selectivity fingerprint.

In Silico Docking and Molecular Dynamics Studies to Predict Binding Mode and Kinase Selectivity

The target compound's flexible n-butylamino side chain and 4-ethylphenyl substituent make it a valuable test case for computational chemistry studies. Docking into published EGFR (PDB structures from BindingDB, [1]) and BTK crystal structures can generate testable hypotheses about binding pose, hinge-region interactions, and selectivity determinants. These computational predictions can guide the design of follow-up analogs and prioritize which kinase assays to run first, reducing wasted screening effort.

Comparative Physicochemical and DMPK Profiling Against Close Structural Analogs

The target compound's n-butylamino group confers distinct physicochemical properties (logD, solubility, permeability) compared to analogs with aromatic C7 substituents such as imidazole or fluoroaniline. Head-to-head DMPK profiling — including kinetic solubility, microsomal stability, and permeability — against compounds like 3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione [1] would quantify the impact of C7 aliphatic vs. aromatic substitution on drug-like properties, informing lead optimization decisions.

Quote Request

Request a Quote for 7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.